molecular formula C16H21NO3 B6647167 tert-butyl (2R)-3-phenyl-2-(prop-2-enoylamino)propanoate

tert-butyl (2R)-3-phenyl-2-(prop-2-enoylamino)propanoate

Cat. No. B6647167
M. Wt: 275.34 g/mol
InChI Key: QJLOVOIHFNAGHT-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl (2R)-3-phenyl-2-(prop-2-enoylamino)propanoate, also known as tert-butyl (2R)-3-phenyl-2-(prop-2-enamido)propanoate, is a chemical compound with the molecular formula C18H23NO3. This compound is commonly used in scientific research due to its unique properties and applications.

Mechanism of Action

The mechanism of action of tert-butyl (2R)-3-phenyl-2-(prop-2-enoylamino)propanoate (2R)-3-phenyl-2-(prop-2-enoylamino)propanoate is not well understood. However, it is believed to act as a protease inhibitor, which means it can inhibit the activity of enzymes that break down proteins. This property makes it particularly useful in the development of peptidomimetics, as it can prevent the degradation of these compounds in the body.
Biochemical and Physiological Effects:
Tert-butyl (2R)-3-phenyl-2-(prop-2-enoylamino)propanoate has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the activity of various proteases, including trypsin, chymotrypsin, and elastase. It has also been shown to have anti-inflammatory properties, which may be due to its ability to inhibit the activity of inflammatory enzymes such as cyclooxygenase-2 (COX-2).

Advantages and Limitations for Lab Experiments

Tert-butyl (2R)-3-phenyl-2-(prop-2-enoylamino)propanoate has several advantages for use in lab experiments. It is readily available and relatively inexpensive, making it a cost-effective option for researchers. It is also stable and has a long shelf life, which makes it easy to store and transport. However, it does have some limitations. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. It also has a low melting point, which can make it challenging to handle at room temperature.

Future Directions

There are several potential future directions for research involving tert-butyl (2R)-3-phenyl-2-(prop-2-enoylamino)propanoate (2R)-3-phenyl-2-(prop-2-enoylamino)propanoate. One area of interest is the development of new peptidomimetics for use in drug discovery and development. Researchers may also investigate the compound's anti-inflammatory properties and its potential for use in the treatment of inflammatory diseases. Additionally, there may be opportunities to modify the compound's structure to improve its solubility and other properties, making it more versatile for use in a variety of research applications.

Synthesis Methods

The synthesis of tert-butyl (2R)-3-phenyl-2-(prop-2-enoylamino)propanoate (2R)-3-phenyl-2-(prop-2-enoylamino)propanoate can be achieved through a multi-step reaction process. The first step involves the reaction of tert-butyl (2R)-3-phenyl-2-(prop-2-enoylamino)propanoate (S)-3-hydroxy-2-methylpropanoate with phenyl magnesium bromide to form tert-butyl (2R)-3-phenyl-2-(prop-2-enoylamino)propanoate (2S)-3-phenyl-2-methylpropanoate. This intermediate is then reacted with prop-2-enoyl chloride to form tert-butyl (2R)-3-phenyl-2-(prop-2-enoylamino)propanoate (2S)-3-phenyl-2-(prop-2-enoyloxy)propanoate. Finally, the tert-butyl (2R)-3-phenyl-2-(prop-2-enoylamino)propanoate ester group is removed with trifluoroacetic acid to yield tert-butyl (2R)-3-phenyl-2-(prop-2-enoylamino)propanoate (2R)-3-phenyl-2-(prop-2-enoylamino)propanoate.

Scientific Research Applications

Tert-butyl (2R)-3-phenyl-2-(prop-2-enoylamino)propanoate is commonly used in scientific research as a building block for the synthesis of various compounds. It is particularly useful in the synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides. Peptidomimetics have a wide range of applications in drug discovery and development, as they can target specific biological processes and have improved stability and bioavailability compared to peptides.

properties

IUPAC Name

tert-butyl (2R)-3-phenyl-2-(prop-2-enoylamino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-5-14(18)17-13(15(19)20-16(2,3)4)11-12-9-7-6-8-10-12/h5-10,13H,1,11H2,2-4H3,(H,17,18)/t13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJLOVOIHFNAGHT-CYBMUJFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC1=CC=CC=C1)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl (2R)-3-phenyl-2-(prop-2-enoylamino)propanoate

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